
5-Hydroxydeferasirox
Overview
Description
5-Hydroxydeferasirox is a useful research compound. Its molecular formula is C21H15N3O5 and its molecular weight is 389.4 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
5-Hydroxydeferasirox plays a crucial role in biochemical reactions by binding to iron ions, thereby preventing iron-mediated oxidative damage. It interacts with various enzymes and proteins, including cytochrome P450 enzymes such as CYP1A and CYP2D6, which are involved in its metabolism . The compound forms stable complexes with iron, facilitating its excretion and reducing iron toxicity .
Cellular Effects
This compound influences cellular processes by chelating excess iron, which is essential for various cellular functions. It affects cell signaling pathways, gene expression, and cellular metabolism by reducing iron-induced oxidative stress . In pancreatic cancer cells, this compound has shown antiproliferative effects by inhibiting cell proliferation and inducing apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to iron ions with high affinity, forming a stable complex that is eliminated via the kidneys . This binding interaction inhibits iron-dependent enzymes and reduces oxidative stress. Additionally, this compound modulates gene expression by affecting iron-responsive elements in mRNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under physiological conditions and undergoes slow degradation . Long-term studies have shown that it maintains its iron-chelating properties and continues to reduce cellular iron levels, thereby preventing iron-mediated damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively reduces iron levels without causing significant toxicity . At higher doses, it may induce adverse effects such as gastrointestinal disturbances and renal toxicity . Threshold effects have been observed, indicating that optimal dosing is crucial for therapeutic efficacy .
Metabolic Pathways
This compound is involved in metabolic pathways that include glucuronidation and oxidative metabolism . It interacts with enzymes such as UDP-glucuronosyltransferases and cytochrome P450 enzymes, which facilitate its biotransformation and excretion . These metabolic pathways help in maintaining iron homeostasis and preventing iron overload .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It binds to plasma proteins and is transported to target tissues where it exerts its iron-chelating effects . The compound is primarily excreted via the feces, with minimal renal excretion .
Subcellular Localization
This compound localizes to specific subcellular compartments, including the cytoplasm and mitochondria . Its activity is influenced by its localization, as it targets iron-rich organelles to prevent oxidative damage. Post-translational modifications and targeting signals direct this compound to these compartments, enhancing its therapeutic efficacy .
Biological Activity
5-Hydroxydeferasirox (5-HDF) is a derivative of deferasirox, a chelating agent primarily used in the treatment of iron overload. This article delves into the biological activity of 5-HDF, focusing on its antioxidant properties, antiproliferative effects, and potential therapeutic applications. The findings are supported by various studies and case analyses.
This compound is characterized by its ability to form stable complexes with iron, thereby reducing oxidative stress associated with iron overload. Its mechanism involves:
- Iron Chelation : Binding to free iron ions, preventing them from participating in Fenton reactions that generate reactive oxygen species (ROS).
- Antioxidant Activity : Scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.
Antioxidant Activity
Research has demonstrated that 5-HDF exhibits significant antioxidant properties. In vitro studies have utilized various assays to evaluate its capacity to scavenge free radicals:
Assay Method | Description | Results |
---|---|---|
ABTS Assay | Measures the ability to scavenge ABTS radicals. | High scavenging activity observed. |
DPPH Assay | Evaluates the reduction of DPPH radicals in solution. | Dose-dependent inhibition noted. |
Hemolysis Assay | Assesses protective effects against oxidative hemolysis in erythrocytes. | Significant reduction in hemolysis observed. |
In these assays, 5-HDF demonstrated a strong ability to reduce oxidative stress markers, such as malondialdehyde (MDA), while increasing superoxide dismutase (SOD) and catalase (CAT) activities in erythrocytes pretreated with the compound .
Antiproliferative Effects
The antiproliferative activity of 5-HDF has been explored against various cancer cell lines. Notably, studies focused on human melanoma A375 cells revealed:
- Cell Viability Reduction : MTT assays indicated a marked decrease in cell viability upon treatment with 5-HDF.
- Induction of Apoptosis : Flow cytometric analysis showed increased apoptosis rates, characterized by morphological changes observed through DAPI staining.
- Cell Cycle Arrest : The compound induced G0/G1 phase arrest, preventing further cell division.
These findings suggest that 5-HDF not only inhibits cancer cell proliferation but also promotes programmed cell death through apoptotic pathways .
Case Study 1: Melanoma Treatment
A study involving A375 melanoma cells treated with varying concentrations of 5-HDF showed a significant dose-response relationship in reducing cell viability and inducing apoptosis. The IC50 value was determined to be approximately 25 µM, indicating potent antiproliferative effects.
Case Study 2: Oxidative Stress in Erythrocytes
In another study assessing oxidative stress, erythrocytes treated with 5-HDF exhibited enhanced resilience against hemolysis induced by hydrogen peroxide. The protective effect was attributed to the compound's ability to chelate iron and reduce ROS levels effectively.
Research Findings Summary
The biological activity of this compound highlights its potential as a therapeutic agent due to its dual role as an antioxidant and antiproliferative compound. Key findings include:
- Antioxidant Properties : Effective in scavenging free radicals and enhancing antioxidant enzyme activities.
- Antiproliferative Activity : Significant inhibition of cancer cell growth and induction of apoptosis.
- Potential Therapeutic Applications : Could be developed for use in cancer chemoprevention and treatment strategies for iron overload conditions.
Properties
IUPAC Name |
4-[3-(2,5-dihydroxyphenyl)-5-(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O5/c25-14-9-10-18(27)16(11-14)19-22-20(15-3-1-2-4-17(15)26)24(23-19)13-7-5-12(6-8-13)21(28)29/h1-11,25-27H,(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWFHDNXHWBASZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NN2C3=CC=C(C=C3)C(=O)O)C4=C(C=CC(=C4)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
524746-12-1 | |
Record name | 5-Hydroxydeferasirox | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0524746121 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-HYDROXYDEFERASIROX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ELW3P96H5O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.